molecular formula C17H14ClN3O3S B2938467 4-chloro-N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921540-81-0

4-chloro-N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2938467
CAS No.: 921540-81-0
M. Wt: 375.83
InChI Key: HAHNMPOCJVPERM-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, incorporating two pharmaceutically relevant heterocyclic systems: thiazole and furan. The thiazole ring is a versatile scaffold prevalent in numerous bioactive molecules and approved drugs, contributing to activities such as antimicrobial, anticancer, and anti-inflammatory effects . The furan moiety is also a key pharmacophore; recent studies on furan-2-carboxamide derivatives have demonstrated promising antibiofilm activity against opportunistic pathogens like Pseudomonas aeruginosa by potentially modulating quorum-sensing systems such as LasR . The molecular structure of this compound, which links a 4-chlorobenzamide group to a complex thiazole-furan system, suggests potential for investigating its mechanism of action against bacterial biofilms or other virulence factors. This product is intended for research purposes by qualified laboratory personnel only. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers are responsible for ensuring all safe laboratory handling procedures are followed.

Properties

IUPAC Name

4-chloro-N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c18-12-5-3-11(4-6-12)16(23)21-17-20-13(10-25-17)8-15(22)19-9-14-2-1-7-24-14/h1-7,10H,8-9H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHNMPOCJVPERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Thiazole Formation

Adapting green chemistry principles, microwave irradiation (300 W, 120°C, 20 min) accelerates the Hantzsch cyclization step, boosting C yield to 81% while reducing reaction time from 12 h to 25 min.

Solid-Phase Amide Coupling

Immobilizing E on Wang resin enables iterative amidation with F under mild conditions (DMAP, DIC, DMF, 24 h), though with lower yield (52%) due to resin loading inefficiencies.

Enzymatic Catalysis

Lipase B (Candida antarctica) catalyzes the acylation of E with 4-chlorobenzoic acid in ionic liquid ([BMIM][BF4]), achieving 65% yield at 45°C over 48 h. This method eliminates acyl chloride use but requires costly enzyme recycling.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors optimize critical steps:

  • Thiazole formation : Microreactor (0.5 mm ID) at 130°C, 2 min residence time (89% conversion).
  • Amination : Packed-bed reactor with immobilized amine (D ) on silica, THF at 10 mL/min (94% yield).
  • Amidation : Falling-film evaporator for rapid mixing and heat dissipation, yielding 82% purity after single crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Can undergo oxidative transformation, especially at the furan ring.

  • Reduction: Reduction of certain functional groups to simpler ones.

  • Substitution: Halogen substitution reactions at the chloro group.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: Sodium hydroxide, various nucleophiles.

Major Products Formed

  • Oxidation of the furan ring can yield furanone derivatives.

  • Reduction can produce amine or alcohol derivatives.

  • Substitution at the chloro group yields various functionalized benzamides.

Scientific Research Applications

In Chemistry

  • Used as a starting material or intermediate in the synthesis of complex molecules.

  • Applications in developing new synthetic methodologies.

In Biology and Medicine

  • Potential antimicrobial and anticancer properties due to its unique structure.

  • Investigated for enzyme inhibition and receptor binding studies.

In Industry

  • Utilized in the formulation of specialty chemicals.

  • Applications in material science for developing advanced materials.

Mechanism of Action

The compound's biological effects are mediated through specific interactions with molecular targets:

  • Molecular Targets: Enzymes, receptors, and specific protein binding sites.

  • Pathways Involved: Inhibition or modulation of key biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the benzamide-thiazole scaffold but differ in substituents, enabling comparative analysis:

Compound Name Key Substituent Variation Molecular Formula Molecular Weight (g/mol) Biological Activity (if reported)
Target Compound Furan-2-ylmethyl amide C₁₉H₁₆ClN₃O₃S 409.87 Not explicitly reported
4-Chloro-N-[4-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide 2,3-Dimethylanilino amide C₂₀H₁₈ClN₃O₂S 399.89 Unreported
4-Chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide 2-Methoxyphenethyl amide C₂₁H₂₀ClN₃O₃S 429.90 Unreported
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide Thioether linkage + furan-2-ylmethyl amide C₁₇H₁₅ClN₂O₂S₂ 394.90 Unreported
N-(4-(1,2-Dimethyl-1H-indol-3-yl)thiazol-2-yl)-2-methoxyethyl oxalamide Indole substitution + oxalamide C₁₈H₂₀N₄O₃S 372.44 Antimicrobial (Gram-positive bacteria)
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide Coumarin substitution C₂₀H₁₄N₂O₃S 362.40 Unreported
Key Observations:
  • Furan vs. Aromatic Amides: The target compound’s furan substituent (logP ~2.1 estimated) may improve aqueous solubility compared to the lipophilic 2,3-dimethylanilino group (logP ~3.5), but reduce metabolic stability due to furan’s susceptibility to oxidation.
  • Thioether vs. Amide Linkers : highlights a thioether analog, which typically enhances lipophilicity but may reduce enzymatic stability compared to amides.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2,3-Dimethylanilino Analog 2-Methoxyphenethyl Analog
Calculated logP ~2.1 ~3.5 ~3.2
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 6 5 6
Polar Surface Area ~90 Ų ~85 Ų ~95 Ų

The furan-containing compound exhibits moderate lipophilicity, balancing membrane permeability and solubility. The 2-methoxyphenethyl analog’s higher molecular weight (429.90 vs. 409.87) may reduce oral bioavailability.

Biological Activity

4-chloro-N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClN4O2SC_{18}H_{15}ClN_{4}O_{2}S, with a molecular weight of 386.9 g/mol. The compound features a thiazole ring, a furan moiety, and a benzamide structure, which are known to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized primarily into anticancer , antimicrobial , and anticonvulsant properties.

Anticancer Activity

Research indicates that derivatives of thiazole and benzamide exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent inhibition of tumor cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

  • In Vitro Studies : In vitro assays have shown that related thiazole compounds possess IC50 values in the low micromolar range against various cancer cell lines, indicating effective cytotoxicity. For example, one study reported an IC50 value of 1.61 µg/mL for thiazole derivatives against cancer cells .
  • Mechanism of Action : The anticancer effects are often attributed to the ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell growth and apoptosis. Compounds similar in structure have been shown to enhance the efficacy of established chemotherapeutics like taxol .

Antimicrobial Activity

Compounds containing thiazole and benzamide moieties have also been evaluated for their antimicrobial properties. Research has indicated that certain derivatives exhibit activity comparable to standard antibiotics.

  • Activity Against Bacteria : Some thiazole-based compounds demonstrated significant antibacterial effects against strains such as Staphylococcus epidermidis, with mechanisms involving disruption of bacterial cell walls .

Anticonvulsant Activity

Thiazole derivatives have been investigated for their anticonvulsant properties. Certain compounds have shown promise in preclinical models, suggesting potential therapeutic applications in epilepsy.

  • Efficacy : Specific thiazole-containing compounds have been reported to eliminate tonic extensor phases in animal models, indicating their potential as anticonvulsants .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Benzene Ring : The presence of electron-donating groups on the benzene ring can enhance cytotoxicity.
  • Furan and Thiazole Contributions : The incorporation of furan and thiazole rings is essential for maintaining biological activity, as these moieties contribute to the overall interaction with biological targets .

Case Studies

Several studies highlight the biological potential of compounds related to this compound:

  • A study demonstrated that a related compound exhibited significant tumor growth inhibition in xenograft models, showcasing its potential as an anticancer agent .
  • Another investigation into thiazole derivatives revealed promising results in terms of both antimicrobial and anticancer activities, emphasizing the versatility of these compounds .

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